molecular formula C7H9BrF2O B2539211 7-Bromo-2,2-difluorocycloheptan-1-one CAS No. 2168912-12-5

7-Bromo-2,2-difluorocycloheptan-1-one

Cat. No. B2539211
CAS RN: 2168912-12-5
M. Wt: 227.049
InChI Key: ZYHCUKSJEUOVTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted cycloheptanone derivatives is a topic of interest in several papers. For instance, the synthesis of novel bromo-substituted flavone-like troponoid compounds is described using an I2/DMSO/H2SO4 system, starting from readily available intermediates obtained from an aldol reaction . Similarly, the synthesis of 7-bromobenzocycloheptenylium bromide is achieved by reacting 7H-Benzocyclohepten-7-one with oxalyl bromide, yielding a stable carbenium salt . These methods highlight the reactivity of bromine in electrophilic aromatic substitution reactions and its utility in constructing complex cyclic structures.

Molecular Structure Analysis

The molecular and crystal structures of related bromo-substituted cycloheptanone derivatives are discussed, such as the structure of a molybdenum complex with a bromo and dihydroxo bridge . The crystal structure analysis reveals a metal-metal bond and planar cycloheptatrienyl rings, providing insights into the geometrical features of brominated cyclic compounds. Although not directly related to 7-Bromo-2,2-difluorocycloheptan-1-one, these studies suggest that bromine substituents can significantly influence the molecular geometry and crystal packing of cycloheptanone derivatives.

Chemical Reactions Analysis

The reactivity of bromo-substituted cycloheptanone derivatives is explored in several papers. For example, the reaction of 5-bromocyclohepta[b]furan-4-one with primary amines results in cine-substitution to afford 6-amino-derivatives . Additionally, the ambident reactivity of 7-bromobenzocycloheptenylium cations is investigated, showing that nucleophiles preferentially add to specific carbon positions under kinetic control . These studies demonstrate the diverse reactivity of brominated cycloheptanones, which can undergo substitution reactions and form various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted cycloheptanone derivatives are not explicitly detailed in the provided papers. However, the synthesis methods, molecular structures, and chemical reactivity discussed imply that these compounds are likely to have unique electronic properties due to the presence of bromine, which can affect their reactivity and stability. The crystal structure analysis also suggests that intermolecular interactions, such as hydrogen bonding, can play a role in determining the physical properties of these compounds .

Scientific Research Applications

Research Applications of 7-Bromo-2,2-difluorocycloheptan-1-one

Chemical Reactions and Product Formation

  • 7-Bromo-2,2-difluorocycloheptan-1-one has been involved in various chemical reactions, producing a range of compounds. For instance, its reaction with o-aminophenol led to the formation of compounds like 2-bromo-7-(o-hydroxyanilino)tropone, cyclohepta[b][1,4]benzoxazin-6(11H)-one, and 15H-[1,4]benzoxazino[3′,2′: 3,4]cyclohepta[2,1-b][1,4]benzoxazine. The mechanism of these reactions and product formations have been studied, providing insight into the reactive behavior of this compound under different conditions (Nozoe, Someya, & Okai, 1979).

Synthesis of Derivatives

  • The compound has also been utilized in the synthesis of various derivatives. For instance, its oxidation with different reagents resulted in the formation of several benzotropone derivatives. These reactions have provided valuable information about the structural and chemical properties of the resulting products, as determined by NMR data and chemical transformation (Daştan, Yildiz, & Balcı, 2001).

Role in Ring Expansion and Molecular Transformation

  • In another study, the treatment of a related compound, 1-bromo-2,3,4,5-tetraethylalumole, with 3-hexyne led to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the potential of bromo-substituted compounds in ring expansion and the formation of complex molecular structures (Agou et al., 2015).

High-Pressure Cycloaddition and Photorearrangement

  • The compound's behavior under high-pressure cycloaddition reactions and its photorearrangement capabilities have been explored. For example, a study examined the cycloaddition between 1-acetyl-7-bromocyclohepta[b]pyrrol-2(1H)-one and another compound, leading to photorearranged products influenced by a bromine atom, which could have implications in synthetic photochemistry and material sciences (Tian, Mori, & Takeshita, 1989).

properties

IUPAC Name

7-bromo-2,2-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O/c8-5-3-1-2-4-7(9,10)6(5)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHCUKSJEUOVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,2-difluorocycloheptan-1-one

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